molecular formula C9H13N5O4 B12355757 2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy-d5]methyl]-6H-purin-6-one

2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy-d5]methyl]-6H-purin-6-one

Cat. No.: B12355757
M. Wt: 260.26 g/mol
InChI Key: FFKBGTIFSPKIIE-QJWYSIDNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy-d5]methyl]-6H-purin-6-one involves multiple steps, starting from guanine. The key steps include:

Industrial Production Methods

Industrial production of Ganciclovir typically involves large-scale synthesis using similar steps as described above, but optimized for higher yields and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy-d5]methyl]-6H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce new alkyl or acyl groups .

Scientific Research Applications

2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy-d5]methyl]-6H-purin-6-one has a wide range of scientific research applications:

    Chemistry: Used as a synthetic substrate in various chemical reactions.

    Biology: Employed in studies involving viral replication and inhibition.

    Medicine: Extensively used in antiviral therapies, particularly for CMV infections.

    Industry: Utilized in the production of antiviral medications

Mechanism of Action

The mechanism of action of 2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy-d5]methyl]-6H-purin-6-one involves its conversion to ganciclovir triphosphate, an active moiety that inhibits viral DNA synthesis. This inhibition occurs by incorporating into the viral DNA and causing chain termination. The compound targets viral DNA polymerase, thereby preventing viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy-d5]methyl]-6H-purin-6-one is unique due to its specific activity against CMV and its ability to be phosphorylated by viral kinases, making it highly effective in targeting viral infections .

Properties

Molecular Formula

C9H13N5O4

Molecular Weight

260.26 g/mol

IUPAC Name

2-amino-9-[(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)oxymethyl]-5H-purin-6-one

InChI

InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5-6,15-16H,1-2,4H2,(H2,10,13,17)/i1D2,2D2,5D

InChI Key

FFKBGTIFSPKIIE-QJWYSIDNSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O)OCN1C=NC2C1=NC(=NC2=O)N)O

Canonical SMILES

C1=NC2C(=NC(=NC2=O)N)N1COC(CO)CO

Origin of Product

United States

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